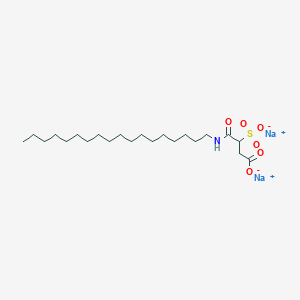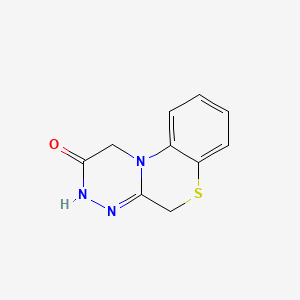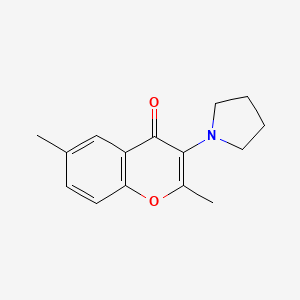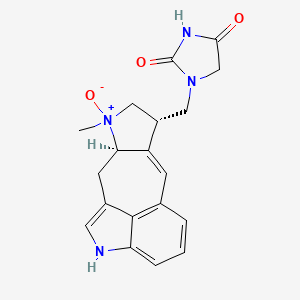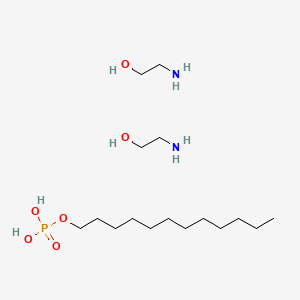
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- is a complex heterocyclic compound. It belongs to the class of triazolobenzothiazines, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a triazole ring fused with a benzothiazine moiety, along with a chloro substituent and a piperazinylpropyl side chain.
Vorbereitungsmethoden
The synthesis of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- involves several steps. One common method includes the reaction of 4-amino-3-mercapto-1,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones in ethanol at 20°C, followed by refluxing for 4 hours . This method yields the desired triazolobenzothiazine derivatives in excellent yields.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents and conditions used in these reactions include ethanol, refluxing conditions, and various catalysts depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as cholinesterase and carbonic anhydrase, leading to various biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- include:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazines: These compounds share a similar triazole-thiadiazine core and exhibit comparable biological activities.
1,2,4-Benzothiadiazine-1,1-dioxides: These compounds are known for their KATP channel activation and other pharmacological properties.
The uniqueness of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one lies in its specific substituents and the combination of triazole and benzothiazine rings, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
110216-32-5 |
|---|---|
Molekularformel |
C17H22ClN5OS |
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
7-chloro-2-[3-(4-methylpiperazin-1-yl)propyl]-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C17H22ClN5OS/c1-20-7-9-21(10-8-20)5-2-6-22-17(24)23-14-4-3-13(18)11-15(14)25-12-16(23)19-22/h3-4,11H,2,5-10,12H2,1H3 |
InChI-Schlüssel |
XSLALMXYQRXVNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C(=O)N3C(=N2)CSC4=C3C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




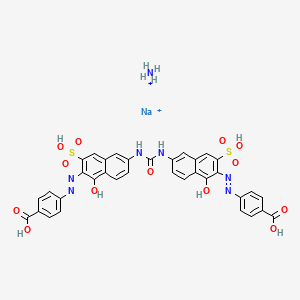
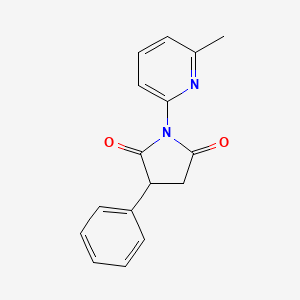
![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)


